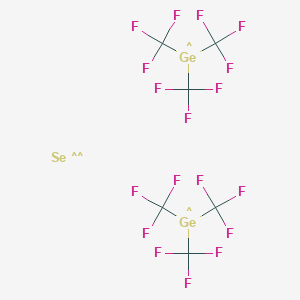
Selenium--tris(trifluoromethyl)germyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium–tris(trifluoromethyl)germyl (1/2) is an organometallic compound that features selenium and germanium atoms bonded with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of selenium–tris(trifluoromethyl)germyl (1/2) typically involves the reaction of elemental selenium with tris(trifluoromethyl)germanium compounds. One common method includes the use of bis[tris(trifluoromethyl)germyl]mercury or bis[tris(trifluoromethyl)germyl]zinc as starting materials, which undergo oxidative addition reactions to form the desired selenium compound .
Industrial Production Methods: While specific industrial production methods for selenium–tris(trifluoromethyl)germyl (1/2) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Selenium–tris(trifluoromethyl)germyl (1/2) can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form selenium oxides.
Reduction: Can be reduced to form lower oxidation state compounds.
Substitution: Undergoes nucleophilic substitution reactions where trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Selenium dioxide (SeO2) and other selenium oxides.
Reduction: Lower oxidation state selenium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Selenium–tris(trifluoromethyl)germyl (1/2) has several applications in scientific research:
Mecanismo De Acción
The mechanism by which selenium–tris(trifluoromethyl)germyl (1/2) exerts its effects involves the interaction of selenium with various molecular targets. Selenium can form adducts with cysteine residues in proteins, leading to the formation of selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) intermediates . These interactions can modulate protein function and cellular redox states, contributing to the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Tris(trifluoromethyl)germanium compounds: These compounds share the trifluoromethyl groups but lack the selenium atom.
Organogermanium analogues of alkenes and alkynes: These compounds feature germanium atoms in different bonding environments.
Uniqueness: Selenium–tris(trifluoromethyl)germyl (1/2) is unique due to the presence of both selenium and germanium atoms bonded with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds lacking either selenium or germanium.
Propiedades
Número CAS |
112438-42-3 |
|---|---|
Fórmula molecular |
C6F18Ge2Se |
Peso molecular |
638.3 g/mol |
InChI |
InChI=1S/2C3F9Ge.Se/c2*4-1(5,6)13(2(7,8)9)3(10,11)12; |
Clave InChI |
ZNFKMEATGMAECN-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


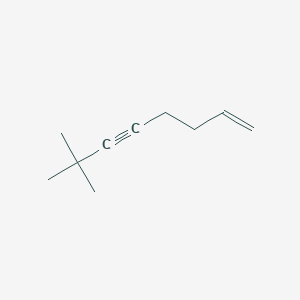
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)

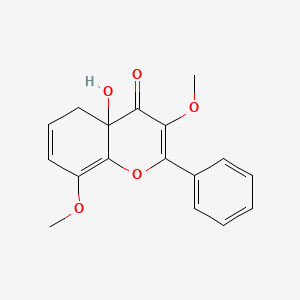
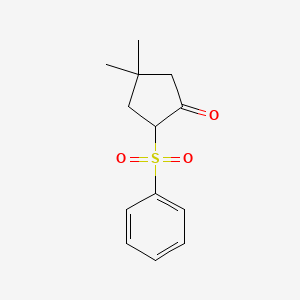
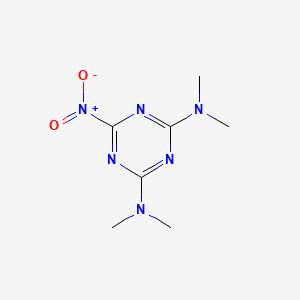
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)



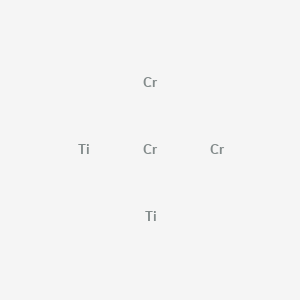
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
